

Analytical Protocol: Quantification of 3-(2-Chloro-6-Fluorophenyl)propanoic Acid

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Compound of Interest

Compound Name: 3-(2-Chloro-6-fluorophenyl)propanoic acid

CAS No.: 88740-77-6

Cat. No.: B1600329

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Application Note & Standard Operating Procedure

Introduction & Chemical Context

3-(2-Chloro-6-fluorophenyl)propanoic acid (CAS: 88740-77-6) is a critical disubstituted phenylpropanoic acid intermediate.^[1] It serves as a pharmacophore building block in the synthesis of SGLT2 inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and specific kinase inhibitors where the halogenated phenyl ring provides metabolic stability and lipophilicity.^[1]

Chemical Profile

Property	Value	Analytical Implication
Molecular Formula	C ₉ H ₈ ClFO ₂	Monoisotopic Mass: ~202.02 Da
Molecular Weight	202.61 g/mol	Detectable by MS (Low mass range)
pKa (Predicted)	~4.60	Critical: Requires acidic mobile phase (pH < 3. ^[1]) to maintain protonation for RP-HPLC retention.
LogP	~2.5	Moderately lipophilic; ideal for C18 stationary phases.
Solubility	MeOH, ACN, EtOAc	Sample diluent must be high organic % to prevent precipitation. ^[1]

Analytical Challenges

- Positional Isomerism: Separation from 2-chloro-5-fluoro or 2-chloro-4-fluoro analogs requires high-efficiency stationary phases.^[1]
- Peak Tailing: The free carboxylic acid moiety interacts with residual silanols on silica columns, causing tailing.^[1]
- UV Cutoff: The halogenated ring has strong absorbance at low UV (210–220 nm) but weaker absorbance >254 nm.^[1]

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for Routine QC, Purity Assay, and Process Monitoring.^[1]

Chromatographic Conditions

This method utilizes a "Acidic Mobile Phase Strategy" to suppress the ionization of the carboxylic acid, ensuring the analyte exists in its neutral, hydrophobic form (

) for optimal interaction with the C18 ligand.[1]

- System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
- Column: Agilent ZORBAX Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 μm (End-capped to reduce silanol activity).[1]
- Column Temperature: 35°C (Controls viscosity and improves reproducibility).
- Flow Rate: 1.0 mL/min.[1][2]
- Injection Volume: 5–10 μL.
- Detection: UV-DAD (Diode Array).[1]
 - Quantification Channel: 220 nm (Max sensitivity).[1]
 - Purity Check: 254 nm.[1]

Mobile Phase Composition

- Solvent A (Aqueous): 0.1% Phosphoric Acid () in Water (pH ~2.2).[1]
- Solvent B (Organic): Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min)	% Solvent A	% Solvent B	Phase
0.00	90	10	Equilibration
2.00	90	10	Isocratic Hold
12.00	40	60	Linear Ramp
15.00	10	90	Wash
17.00	10	90	Hold
17.10	90	10	Re-equilibration

| 22.00 | 90 | 10 | End |[1]

System Suitability Criteria (USP <621>)

- Tailing Factor (): NMT 1.5 (Strict control due to acid moiety).
- Theoretical Plates (): > 5,000.
- RSD (Area): < 0.5% (n=6 injections).
- Resolution (): > 2.0 between the main peak and any known impurity (e.g., 2-chlorocinnamic acid).

Method B: LC-MS/MS Quantification

Recommended for Trace Analysis, Genotoxic Impurity Screening, or Biological Matrices.[1]

Mass Spectrometry Parameters

The carboxylic acid functionality ionizes efficiently in Negative Electrospray Ionization (ESI-) mode.[1]

- Ionization: ESI Negative ().[\[1\]](#)
- Precursor Ion: m/z 201.0
- Source Temperature: 350°C.[\[1\]](#)
- Capillary Voltage: -3500 V.

MRM Transitions (Multiple Reaction Monitoring):

Transition	Q1 Mass (Da)	Q3 Mass (Da)	Collision Energy (eV)	Role
------------	--------------	--------------	-----------------------	------

| Quantifier | 201.0 | 157.0 | 15 | Loss of

(Decarboxylation) | | Qualifier 1 | 201.0 | 137.0 | 25 | Loss of

+

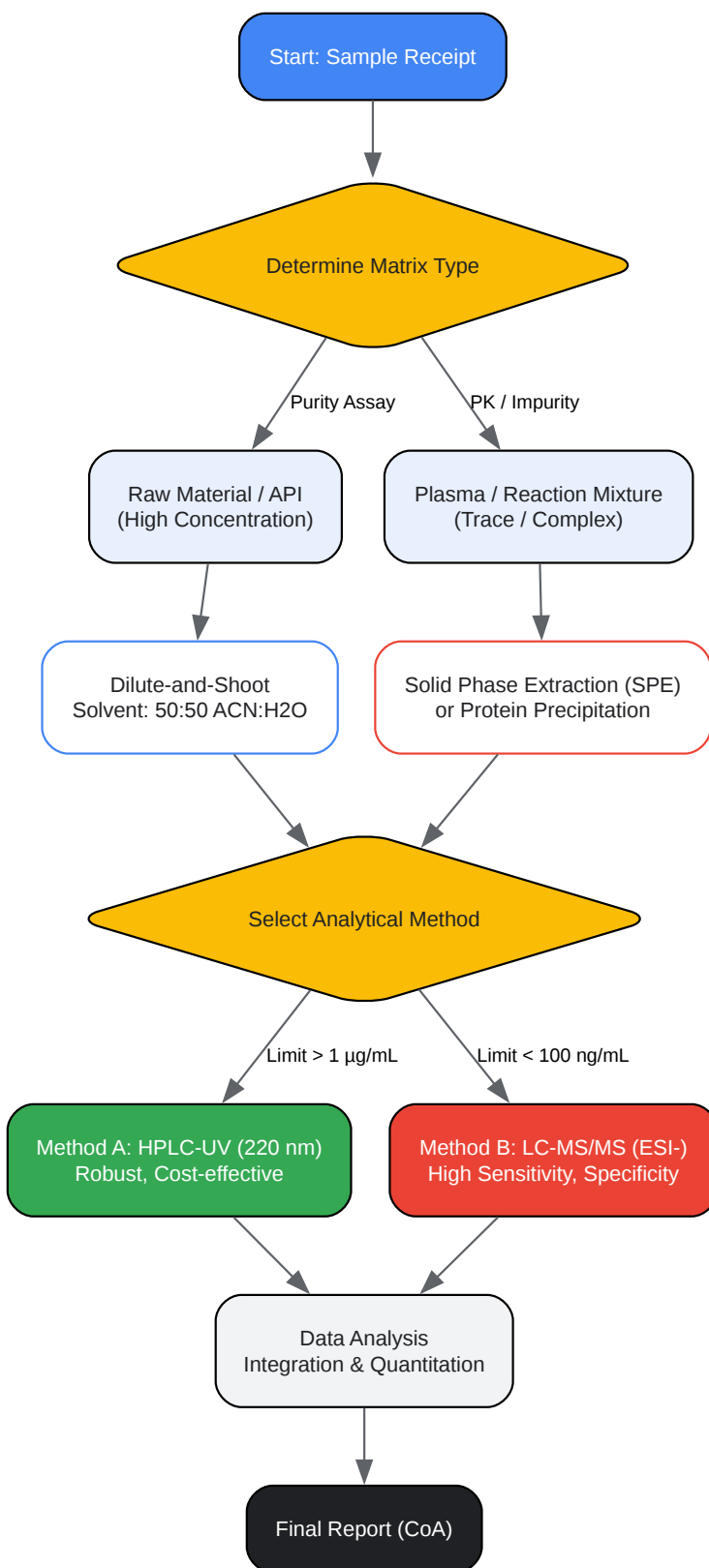
| | Qualifier 2 | 201.0 | 121.0 | 30 | Ring Fragmentation |[\[1\]](#)

LC Conditions (MS Compatible)

- Column: Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 μm.[\[1\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).[\[1\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)[\[3\]](#)
- Flow Rate: 0.3 mL/min.[\[1\]](#)

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the appropriate method and the sample preparation workflow.



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Figure 1: Decision tree for selecting the optimal quantification pathway based on sample matrix and sensitivity requirements.

Sample Preparation Protocols

Standard Stock Solution (1.0 mg/mL)[1]

- Accurately weigh 10.0 mg of **3-(2-Chloro-6-fluorophenyl)propanoic acid** reference standard.[1]
- Transfer to a 10 mL volumetric flask.
- Add 5 mL Acetonitrile and sonicate for 2 minutes to dissolve.
- Dilute to volume with Water. Mix well.
- Stability: Stable for 7 days at 4°C.

Sample Extraction (For Complex Matrices)

For reaction mixtures or biological samples containing proteins/salts:

- Aliquot: Take 100 µL of sample.
- Precipitation: Add 300 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Ibuprofen or d3-labeled analog).
- Vortex: 30 seconds.
- Centrifuge: 10,000 x g for 10 minutes at 4°C.
- Transfer: Inject the clear supernatant directly (or dilute 1:1 with water to match initial mobile phase strength).[1]

Method Validation (ICH Q2(R1))

To ensure "Trustworthiness," the method must be validated against the following parameters:

Parameter	Acceptance Criteria	Experimental approach
Specificity	No interference at of analyte.	Inject blank matrix and placebo.
Linearity		5 levels (e.g., 50% to 150% of target conc).[1]
Accuracy	98.0% – 102.0% Recovery	Spike samples at 80%, 100%, 120%.[1]
Precision	RSD 1.0% (System)	6 replicate injections of standard.
LOD / LOQ	S/N > 3 (LOD); S/N > 10 (LOQ)	Determine via serial dilution.

Troubleshooting Guide (The "Scientist's Perspective")

- Issue: Split Peaks.
 - Cause: Sample solvent is too strong (100% ACN) compared to the mobile phase (90% Water).[1]
 - Fix: Dilute the sample in the starting mobile phase (90:10 Water:ACN).[1]
- Issue: Retention Time Drift.
 - Cause: pH fluctuation in the aqueous buffer.[1]
 - Fix: Use a buffered mobile phase (Phosphate or Formate) rather than just adding acid to water.[1] Ensure the column is thermostatted.[1]
- Issue: High Backpressure.[1]
 - Cause: Precipitation of sample components or buffer salts.[1]

- Fix: Filter all samples through a 0.22 µm PTFE filter before injection.[1] Do not leave phosphate buffer in the system overnight (flush with 10:90 Water:MeOH).[1]

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